molecular formula C12H10BrClO2 B1529391 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol CAS No. 1341618-64-1

1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol

Cat. No.: B1529391
CAS No.: 1341618-64-1
M. Wt: 301.56 g/mol
InChI Key: MQKOKWKYMCCCLW-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol is an organic compound that features a brominated furan ring and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol can be synthesized through a multi-step process involving the bromination of furan, followed by the formation of the ethan-1-ol moiety and subsequent chlorination of the phenyl ring. The typical synthetic route involves:

    Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to yield 5-bromofuran.

    Formation of Ethan-1-ol Moiety: The brominated furan is then reacted with 2-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the ethan-1-ol moiety.

    Chlorination of Phenyl Ring: The final step involves the chlorination of the phenyl ring using a chlorinating agent such as thionyl chloride.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(5-Bromofuran-2-yl)-2-phenylethan-1-ol: Lacks the chlorine atom on the phenyl ring, resulting in different chemical and biological properties.

    1-(5-Chlorofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol: Contains a chlorine atom instead of bromine on the furan ring, leading to variations in reactivity and applications.

    1-(5-Bromofuran-2-yl)-2-(4-chlorophenyl)ethan-1-ol: The position of the chlorine atom on the phenyl ring is different, affecting the compound’s overall properties.

The uniqueness of this compound lies in its specific combination of brominated furan and chlorinated phenyl groups, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(5-bromofuran-2-yl)-2-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClO2/c13-12-6-5-11(16-12)10(15)7-8-3-1-2-4-9(8)14/h1-6,10,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKOKWKYMCCCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C2=CC=C(O2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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